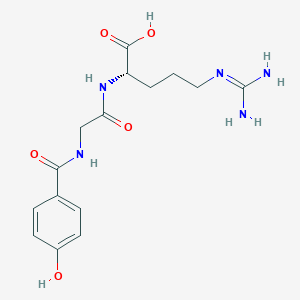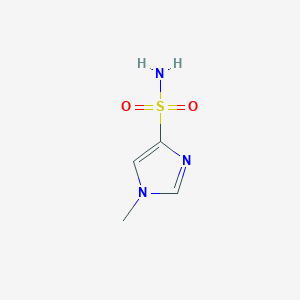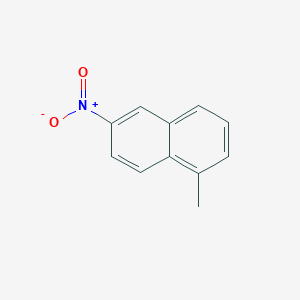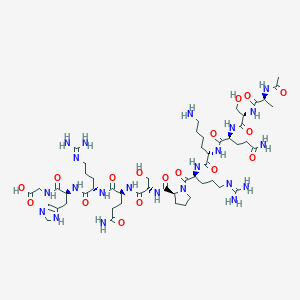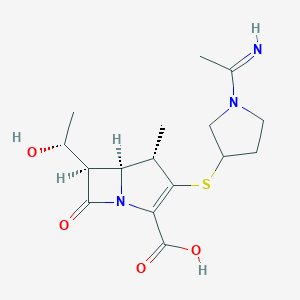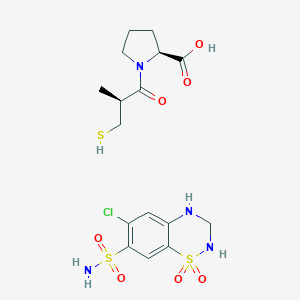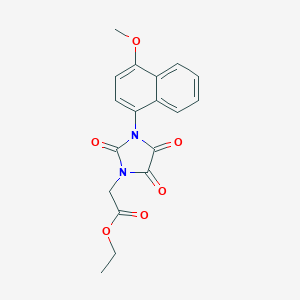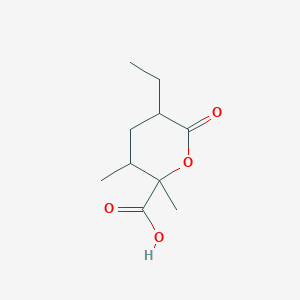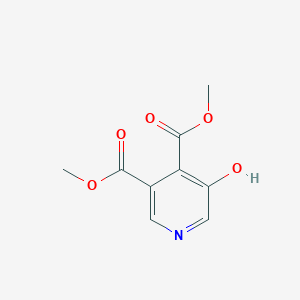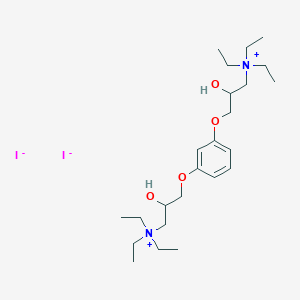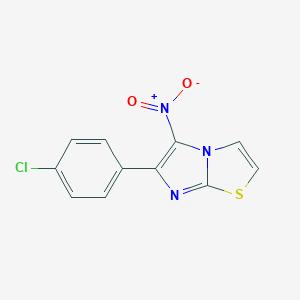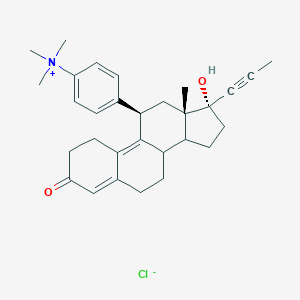
RU 486 Methochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RU 486 Methochloride, also known as Mifepristone, is a synthetic steroid compound that is used as an abortifacient. It was first synthesized in 1980 by French pharmaceutical company Roussel Uclaf and was approved for use in France in 1988. Since then, it has been used in many countries around the world as an alternative to surgical abortion.
Mécanisme D'action
RU 486 Methochloride works by blocking the action of progesterone, a hormone that is necessary for the maintenance of pregnancy. It binds to the progesterone receptor and prevents the hormone from exerting its effects on the uterus. This leads to the breakdown of the uterine lining and the expulsion of the embryo.
Effets Biochimiques Et Physiologiques
RU 486 Methochloride has a number of biochemical and physiological effects on the body. It has been shown to decrease the levels of cortisol in the blood, which is why it is being studied for the treatment of Cushing's syndrome. It also has anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
RU 486 Methochloride has several advantages for use in laboratory experiments. It is a potent inhibitor of progesterone, which makes it useful for studying the role of this hormone in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also limitations to its use, including the fact that it can be toxic at high doses and that it may have off-target effects on other hormonal systems in the body.
Orientations Futures
There are several future directions for research on RU 486 Methochloride. One area of interest is its potential use in the treatment of other types of cancer, including ovarian and prostate cancer. Another area of interest is its use as a contraceptive, either alone or in combination with other drugs. Finally, there is ongoing research into the mechanisms of action of RU 486 Methochloride, which may lead to the development of new drugs with similar properties but fewer side effects.
Méthodes De Synthèse
The synthesis of RU 486 Methochloride involves several steps. The starting material is 16-dehydropregnenolone acetate, which is converted to 3β-hydroxy-16-dehydropregnenolone acetate through a series of chemical reactions. This compound is then converted to mifepristone through a series of additional steps, including oxidation, reduction, and chlorination.
Applications De Recherche Scientifique
RU 486 Methochloride has been extensively studied for its potential use in a variety of medical applications. It has been shown to be effective in inducing abortion in early pregnancy, as well as in the treatment of certain types of cancer, including breast and endometrial cancer. It has also been studied for its potential use in the treatment of Cushing's syndrome, a condition in which the body produces too much cortisol.
Propriétés
Numéro CAS |
109345-60-0 |
|---|---|
Nom du produit |
RU 486 Methochloride |
Formule moléculaire |
C30H38ClNO2 |
Poids moléculaire |
480.1 g/mol |
Nom IUPAC |
[4-[(11R,13S,17R)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1 |
Clé InChI |
BOYVMWBEQCZPAM-YHBHNODXSA-M |
SMILES isomérique |
CC#C[C@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
SMILES canonique |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
Synonymes |
mifepristone methochloride RU 486 methochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



